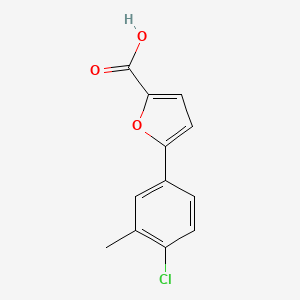

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid, also known as 5-chloro-2-methylfuran-3-carboxylic acid, is a compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 240-242°C. 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid is soluble in water, ethanol, and chloroform and is insoluble in ether. It is a versatile chemical compound with a wide range of applications in various fields.

Scientific Research Applications

- Significance : Understanding protein function, interactions, and post-translational modifications is crucial for drug development and disease research .

- Example : The crystal structure of 5′-(furan-2-yl)-3′-((4-methylphenyl)amino)carboxylic acid reveals stacking interactions .

Proteomics Research

Crystal Engineering

Pharmaceutical Testing

Mechanism of Action

Target of Action

The primary targets of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The specific mode of action of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The exact biochemical pathways affected by 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid The compound might be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid It’s worth noting that similar compounds have been used in the synthesis of various bioactive compounds, suggesting potential biological activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid The stability of similar compounds used in suzuki–miyaura coupling reactions is generally high, contributing to the success of these reactions .

properties

IUPAC Name |

5-(4-chloro-3-methylphenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGBISYSRQGHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)